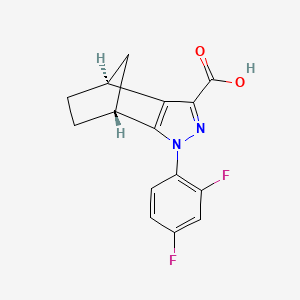![molecular formula C10H12N5O7P B13847994 9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Robenacoxib-d5 is an isotopically labeled form of the nonsteroidal anti-inflammatory drug (NSAID) robenacoxib. The “d5” designation indicates that the compound has been isotopically labeled with deuterium, a stable isotope of hydrogen. Robenacoxib is primarily used in veterinary medicine for the relief of pain and inflammation in cats and dogs. It is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which plays a significant role in the inflammatory process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of robenacoxib-d5 involves the incorporation of deuterium atoms into the robenacoxib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of robenacoxib-d5 typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of deuterated solvents and reagents to achieve the desired isotopic labeling. The final product is then subjected to rigorous quality control measures to ensure its purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
Robenacoxib-d5 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of robenacoxib-d5 include deuterated solvents, oxidizing agents, reducing agents, and halogens. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of robenacoxib-d5 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs with altered pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Robenacoxib-d5 has several scientific research applications, including:
Pharmacological Research: Used as a reference standard in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of robenacoxib in the body.
Analytical Chemistry: Employed in the development and validation of analytical methods, such as HPLC and mass spectrometry, for the quantification of robenacoxib in biological samples.
Biomedical Research: Investigated for its potential therapeutic effects in various animal models of inflammation and pain.
Industrial Applications: Used in the formulation of veterinary drugs and in the quality control of pharmaceutical products
Wirkmechanismus
Robenacoxib-d5 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. By targeting COX-2, robenacoxib-d5 provides anti-inflammatory and analgesic effects without significantly affecting the COX-1 enzyme, which is important for maintaining gastrointestinal and renal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Robenacoxib-d5 is part of the coxib class of NSAIDs, which includes other selective COX-2 inhibitors such as:
- Celecoxib
- Etoricoxib
- Firocoxib
- Meloxicam
Uniqueness
Robenacoxib-d5 is unique due to its high selectivity for the COX-2 enzyme and its isotopic labeling with deuterium. This labeling provides advantages in pharmacokinetic studies, as it allows for the precise tracking of the compound in biological systems. Additionally, robenacoxib-d5 has been shown to have a favorable safety profile in veterinary medicine, making it a valuable tool for managing pain and inflammation in animals .
Eigenschaften
Molekularformel |
C10H12N5O7P |
|---|---|
Molekulargewicht |
345.21 g/mol |
IUPAC-Name |
9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5?,6?,9-/m1/s1 |
InChI-Schlüssel |
ZOOGRGPOEVQQDX-VKJDSPIKSA-N |
Isomerische SMILES |
C1[C@@H]2C(C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



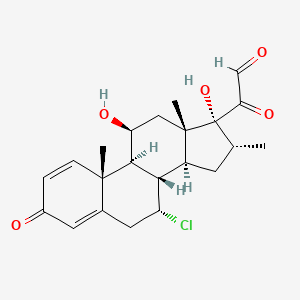
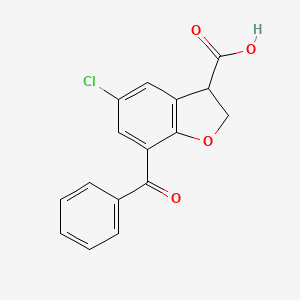
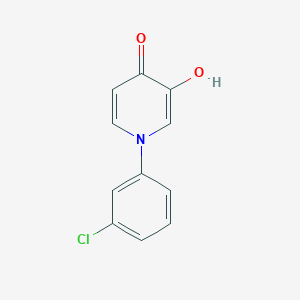
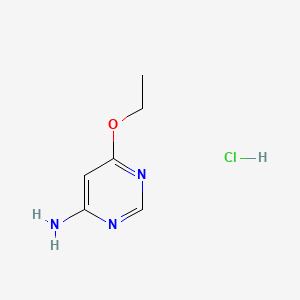

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)


![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)

